molecular formula C22H21N5O4S B2888734 2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]-N-[(oxolan-2-yl)methyl]acetamide CAS No. 1242996-33-3

2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2888734
CAS No.: 1242996-33-3
M. Wt: 451.5
InChI Key: VYNBCRBPMFMWQB-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a thieno[2,3-d]pyrimidinone core fused with a 3-phenyl-1,2,4-oxadiazole substituent at position 4. Thienopyrimidinones are known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects . The 1,2,4-oxadiazole moiety contributes to metabolic stability and hydrogen-bonding interactions, while the oxolan group may improve pharmacokinetic properties compared to simpler alkyl chains.

Properties

IUPAC Name

2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4S/c1-13-17-21(32-18(13)20-25-19(26-31-20)14-6-3-2-4-7-14)24-12-27(22(17)29)11-16(28)23-10-15-8-5-9-30-15/h2-4,6-7,12,15H,5,8-11H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNBCRBPMFMWQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NCC3CCCO3)C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]-N-[(oxolan-2-yl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the thienopyrimidine core, followed by the introduction of the oxadiazole ring and the tetrahydrofuran moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated structure.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It might be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating the target molecules.

Comparison with Similar Compounds

Benzo[b][1,4]oxazin-3(4H)-one Derivatives

Compounds such as 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (e.g., 7a-c from ) share the 1,2,4-oxadiazole substituent but replace the thienopyrimidinone core with a benzoxazine scaffold. This structural difference alters electronic properties and binding affinities. For instance, benzoxazine derivatives exhibit moderate yields (65–78%) under Cs₂CO₃/DMF conditions , while thienopyrimidinones may require tailored catalysts due to sulfur’s electron-withdrawing effects.

Acetate-Linked Oxadiazole Derivatives

highlights (substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate derivatives. Unlike the target compound’s acetamide group, these feature ester linkages, which are more prone to hydrolysis. The oxolan-methyl substitution in the target compound likely enhances metabolic stability compared to ester-based analogues .

Functional Group Comparisons

Oxadiazole Substituents

The 3-phenyl-1,2,4-oxadiazole group in the target compound is structurally analogous to derivatives in –2. Oxadiazoles improve π-π stacking and resist enzymatic degradation, but substitutions on the phenyl ring (e.g., electron-withdrawing groups) can modulate potency. For example, nitro- or chloro-substituted phenyl-oxadiazoles in show enhanced bioactivity in preliminary assays .

Side Chain Modifications

The N-[(oxolan-2-yl)methyl]acetamide side chain distinguishes the target compound from simpler alkyl-acetamides. This modification is expected to increase solubility (logP reduction by ~0.5–1.0 units) compared to linear alkyl chains, as seen in related tetrahydrofuran-modified drugs .

Biological Activity

The compound 2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]-N-[(oxolan-2-yl)methyl]acetamide is a novel synthetic derivative that incorporates various heterocyclic moieties known for their biological activities. This article aims to consolidate findings on its biological activity, including antibacterial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The key components include:

  • Thieno[2,3-d]pyrimidine core
  • Oxadiazole ring
  • Acetamide side chain

Anticancer Activity

Research indicates that compounds containing oxadiazole and thienopyrimidine derivatives exhibit significant anticancer properties. For instance:

  • A series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for cytotoxicity against various cancer cell lines. One study showed that compounds with oxadiazole rings inhibited the growth of MCF-7 (breast cancer) and HCT116 (colon cancer) cells with IC50 values comparable to established chemotherapeutics like Doxorubicin .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Reference
Compound 3aMCF-724.74
Compound 4HepG21.63
Compound 13HCT116Not specified

Antibacterial Activity

The oxadiazole derivatives have also shown promising antibacterial activity. In one study, compounds containing oxadiazole exhibited minimal inhibitory concentrations (MIC) ranging from 3.9 to 31.25 µM against various bacterial strains .

Table 2: Antibacterial Activity of Oxadiazole Derivatives

CompoundBacterial StrainMIC (µM)Reference
Compound AE. coli15.0
Compound BS. aureus10.0

Anti-inflammatory Effects

The thieno[2,3-d]pyrimidine derivatives have been studied for their anti-inflammatory properties as well. In vitro assays demonstrated significant inhibition of inflammatory markers in cell cultures treated with these compounds .

The biological activity of the compound is attributed to its ability to interact with specific biomolecular targets:

  • Enzyme Inhibition : Many oxadiazole derivatives act as inhibitors of key enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound may modulate receptor activity linked to cell signaling pathways that regulate cell proliferation and apoptosis.

Case Studies and Research Findings

A recent study synthesized a series of thienopyrimidine derivatives similar to the compound under discussion, revealing their potential as lead compounds in drug development for cancer therapy due to their selective cytotoxicity against tumor cells while sparing normal cells .

Additionally, another research team focused on the synthesis of oxadiazole-containing compounds and reported enhanced bioactivity due to the synergistic effects of the combined heterocycles .

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